N-(5-chloro-2-methoxyphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-methoxyphenyl group, a fluorophenyl group, and a dihydropyrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the chloro-methoxyphenyl intermediate: This step involves the chlorination and methoxylation of a phenyl ring.
Synthesis of the dihydropyrazinyl intermediate: This involves the formation of the dihydropyrazinyl ring, often through cyclization reactions.
Coupling of intermediates: The final step involves coupling the chloro-methoxyphenyl intermediate with the dihydropyrazinyl intermediate under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of reduced derivatives of the compound.
Substitution: This can involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-acetamide: Lacks the dihydropyrazinyl and fluorophenyl groups.
N-(5-chloro-2-methoxyphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}acetamide: Similar structure but with a thio group instead of a sulfanyl group.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is unique due to the presence of both the dihydropyrazinyl and fluorophenyl groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H15ClFN3O3S |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H15ClFN3O3S/c1-27-16-6-5-12(20)9-15(16)23-17(25)11-28-18-19(26)24(8-7-22-18)14-4-2-3-13(21)10-14/h2-10H,11H2,1H3,(H,23,25) |
InChI Key |
XIIVTPYTIZODGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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